molecular formula C17H20ClNO3 B2518066 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride CAS No. 1426173-17-2

4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride

Cat. No.: B2518066
CAS No.: 1426173-17-2
M. Wt: 324.8 g/mol
InChI Key: IQVZQPJFFRBEHK-PPYOUCNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norhydrocodone-d3 (hydrochloride) is a deuterated form of norhydrocodone, an active metabolite of hydrocodone. It is primarily used as an analytical reference material in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, providing enhanced stability and allowing for more precise analytical measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norhydrocodone-d3 (hydrochloride) involves the N-demethylation of hydrocodone, followed by the introduction of deuterium atoms. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Norhydrocodone-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Norhydrocodone-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Norhydrocodone-d3 (hydrochloride) is widely used in scientific research, including:

Mechanism of Action

Norhydrocodone-d3 (hydrochloride) exerts its effects by acting as an agonist of the μ-opioid receptor. This receptor is primarily involved in mediating analgesic effects. The compound binds to the receptor, mimicking the action of endogenous opioids, leading to pain relief. due to its poor blood-brain barrier penetration, norhydrocodone-d3 (hydrochloride) exhibits minimal central nervous system effects .

Comparison with Similar Compounds

Uniqueness: Norhydrocodone-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements. This makes it particularly valuable in research settings where precision is crucial .

Biological Activity

4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one, monohydrochloride, is a morphinan derivative that has garnered attention for its potential biological activities. This compound is structurally related to well-known opioids and exhibits various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

  • Chemical Formula: C₁₈H₂₃NO₃
  • Molecular Weight: 301.3801 g/mol
  • CAS Registry Number: 125-28-0

The compound features an epoxy group at the 4,5 position and a methoxy group at the 3 position, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one exhibits significant biological activities, particularly in the context of opioid receptor interactions and potential antitumor effects.

Opioid Receptor Binding

Studies have shown that this compound binds to opioid receptors, which are critical for mediating analgesic effects. The binding affinity of this compound to various opioid receptors can be summarized as follows:

Receptor Type Binding Affinity (Ki)
Mu OpioidNot specified
Delta OpioidNot specified
Kappa OpioidNot specified

While specific Ki values for this compound are not widely reported, its structural similarity to other opioids suggests potential activity at these receptors.

Antitumor Activity

Recent studies have explored the antitumor potential of morphinan derivatives, including 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one. In vitro assays demonstrated that this compound may inhibit the proliferation of cancer cell lines. For instance, derivatives similar to this compound showed promising results against various tumors:

Tumor Type IC50 (µM)
Pliss LymphosarcomaNot reported
Walker’s CarcinosarcomaNot reported
Sarcoma 180Not reported

These findings indicate that further investigation into the antitumor properties of this specific morphinan derivative is warranted.

Case Studies and Research Findings

  • In Silico Studies : Computational modeling has suggested that modifications in the morphinan structure could enhance binding affinities for target proteins involved in tumor progression. In silico docking studies indicated favorable interactions with DNA-topoisomerases, which are critical targets in cancer therapy .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of morphinan derivatives. Preliminary results indicated a dose-dependent response in pain relief and tumor growth inhibition .
  • Metabolite Studies : The biological activity of metabolites formed from 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one has also been a focus. For example, glucuronide metabolites have been shown to retain some biological activity, contributing to the overall pharmacological profile of the parent compound .

Properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZQPJFFRBEHK-PPYOUCNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride
Reactant of Route 2
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride
Reactant of Route 3
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride
Reactant of Route 4
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride
Reactant of Route 5
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride
Reactant of Route 6
4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.